Cas no 889958-43-4 (1-(6-chloro-3-pyridinyl)-1,3-Butanedione)

1-(6-Chloro-3-pyridinyl)-1,3-butanedione is a versatile chemical intermediate with notable applications in organic synthesis and agrochemical research. Its structure, featuring a chloropyridinyl moiety and a diketone functional group, makes it a valuable precursor for the development of heterocyclic compounds, including pyridine derivatives. The presence of the chloro substituent enhances reactivity, facilitating selective modifications in synthetic pathways. This compound is particularly useful in the synthesis of active ingredients for crop protection products, owing to its stability and compatibility with various reaction conditions. Its well-defined chemical properties ensure consistent performance in research and industrial applications, making it a reliable choice for advanced chemical synthesis.
1-(6-chloro-3-pyridinyl)-1,3-Butanedione structure
889958-43-4 structure
商品名:1-(6-chloro-3-pyridinyl)-1,3-Butanedione
CAS番号:889958-43-4
MF:C9H8ClNO2
メガワット:197.618321418762
MDL:MFCD08437164
CID:2132175
PubChem ID:53302313

1-(6-chloro-3-pyridinyl)-1,3-Butanedione 化学的及び物理的性質

名前と識別子

    • 1-(6-chloro-3-pyridinyl)-1,3-Butanedione
    • 1-(6-Chloropyridin-3-yl)butane-1,3-dione
    • 889958-43-4
    • 1-(6-chloro-3-pyridyl)butane-1,3-dione
    • AKOS006288156
    • SCHEMBL3464701
    • DB-078280
    • MDL: MFCD08437164
    • インチ: InChI=1S/C9H8ClNO2/c1-6(12)4-8(13)7-2-3-9(10)11-5-7/h2-3,5H,4H2,1H3
    • InChIKey: PTVRYWQQCKXSHW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 197.0243562Da
  • どういたいしつりょう: 197.0243562Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 47Ų

1-(6-chloro-3-pyridinyl)-1,3-Butanedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
144501-5g
1-(6-Chloropyridin-3-yl)butane-1,3-dione, 95%
889958-43-4 95%
5g
$1599.00 2023-09-07
Matrix Scientific
144501-1g
1-(6-Chloropyridin-3-yl)butane-1,3-dione, 95%
889958-43-4 95%
1g
$533.00 2023-09-07

1-(6-chloro-3-pyridinyl)-1,3-Butanedione 関連文献

1-(6-chloro-3-pyridinyl)-1,3-Butanedioneに関する追加情報

1-(6-chloro-3-pyridinyl)-1,3-Butanedione (CAS No. 889958-43-4): A Comprehensive Overview

1-(6-Chloro-3-pyridinyl)-1,3-butanedione, also known by its CAS number 889958-43-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chlorinated pyridine ring and a butanedione moiety. The combination of these functional groups endows the molecule with a range of interesting properties that have attracted the attention of researchers and pharmaceutical companies alike.

The chemical structure of 1-(6-chloro-3-pyridinyl)-1,3-butanedione is particularly noteworthy. The presence of the chloro substituent on the pyridine ring can influence the compound's reactivity and biological activity. Pyridine derivatives are well-known for their pharmacological properties, often serving as scaffolds in the design of drugs targeting various therapeutic areas. The butanedione moiety, on the other hand, can participate in Michael addition reactions, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 1-(6-chloro-3-pyridinyl)-1,3-butanedione in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's ability to modulate specific protein-protein interactions. The researchers found that 1-(6-chloro-3-pyridinyl)-1,3-butanedione exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation. This finding suggests that the compound could be a promising lead for the development of novel anticancer agents.

In another study published in Bioorganic & Medicinal Chemistry Letters in 2021, scientists explored the potential of 1-(6-chloro-3-pyridinyl)-1,3-butanedione as an inhibitor of bacterial biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to treat with conventional antibiotics. The study demonstrated that 1-(6-chloro-3-pyridinyl)-1,3-butanedione effectively disrupted biofilm formation in several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This property makes the compound a potential candidate for developing new antimicrobial therapies.

The synthetic accessibility of 1-(6-chloro-3-pyridinyl)-1,3-butanedione is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been reported in the literature, allowing for large-scale production and structural modifications. For example, a one-pot synthesis method involving the reaction of 6-chloronicotinic acid with malonic acid was described in Organic Letters in 2020. This method offers high yields and excellent purity, making it suitable for industrial applications.

In addition to its direct biological activities, 1-(6-chloro-3-pyridinyl)-1,3-butanedione has been used as a starting material for the synthesis of more complex molecules with diverse biological activities. For instance, researchers at a leading pharmaceutical company have utilized this compound as a key intermediate in the development of new analgesic agents. The resulting derivatives showed improved potency and reduced side effects compared to existing drugs in their class.

The safety profile of 1-(6-chloro-3-pyridinyl)-1,3-butanedione

In conclusion, 1-(6-chloro-3-pyridinyl)-1,3-butanedione (CAS No. 889958-43-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for specific therapeutic needs.

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